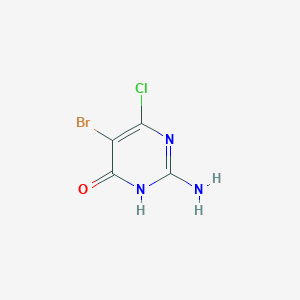

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYGAMSKCAQGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286909 | |

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-64-2 | |

| Record name | NSC48251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one (CAS No. 55740-64-2). This highly functionalized pyrimidine derivative serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to its reactive sites that allow for diverse chemical modifications. This document consolidates available data on its structure, reactivity, and safety, while also providing insights into its role as a precursor for pharmacologically active molecules. The content herein is intended to support researchers in leveraging this compound for the development of novel therapeutics.

Introduction: The Significance of Substituted Pyrimidones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a prime example of a highly versatile intermediate, possessing an amino group, a bromine atom, and a chlorine atom, each offering a distinct handle for synthetic elaboration.

The presence of both bromine and chlorine atoms at positions 5 and 6, respectively, makes this compound particularly valuable. These halogens can be selectively displaced or involved in cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the pyrimidine core. The 2-amino group and the 4-oxo functionality further contribute to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets.

Derivatives of 2-aminopyrimidinone have shown a range of biological activities, including the induction of interferon, and have been investigated for their potential as antiviral and antitumor agents[1]. The strategic modification of the pyrimidinone core, particularly at the C6 position, has been a key strategy in the development of second-generation compounds with enhanced potency and reduced toxicity[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Structural and General Properties

Below is a table summarizing the key identifiers and structural information for this compound.

| Property | Value | Source |

| CAS Number | 55740-64-2 | [1][2] |

| Molecular Formula | C₄H₃BrClN₃O | [2] |

| Molecular Weight | 240.45 g/mol | Calculated |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one | [2] |

| InChI | InChI=1S/C4H3BrClN3O/c5-2-1(6)8-4(10)9-3(7)11-2/h(H3,7,8,9,10,11) | [2] |

| InChIKey | MXYGAMSKCAQGIC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)Cl)Br | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the halogenation of a suitable pyrimidinone precursor. While a specific, detailed protocol for this exact compound is not widely published, the synthesis can be inferred from established methods for analogous structures.

General Synthetic Approach

A plausible synthetic route involves the bromination and chlorination of a 2-aminopyrimidin-4(1H)-one starting material. A common and effective method for the bromination of such scaffolds is the use of N-bromosuccinimide (NBS).

Conceptual Synthetic Workflow:

Figure 1. Conceptual workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.

-

Reaction Setup: To a solution of 2-Amino-6-chloropyrimidin-4(1H)-one in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask, add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a common method for obtaining the purified compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents and the presence of the amino group.

Nucleophilic Aromatic Substitution

The chlorine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C6 position. This regioselectivity is a key feature that enables the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups.

Illustrative Reaction Pathways:

Figure 2. Key reaction pathways for the derivatization of the target compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a broad singlet for the amino (NH₂) protons and another broad singlet for the pyrimidinone (NH) proton. The chemical shifts of these protons would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbonyl carbon (C4) would appear at the most downfield region (typically >160 ppm). The chemical shifts of the other carbons would be influenced by the attached substituents (amino, bromo, and chloro groups).

-

IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the amino and amide groups (typically in the range of 3100-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring would be observed around 1650-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.45 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom.

Safety and Handling

Based on the safety data for structurally related halo-aminopyrimidines, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its highly functionalized nature allows for selective and diverse chemical modifications, making it an important tool for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation based on the properties of closely related analogs and general principles of organic chemistry. Further characterization of this compound would be a valuable contribution to the field.

References

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

-

trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Available at: [Link]

-

5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203. PubChem. Available at: [Link]

-

2-AMINO-5-BROMO-6-PHENYLPYRIMIDIN-4-OL. PDBj Mine. Available at: [Link]

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]

Sources

Introduction: The Pyrimidinone Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one Derivatives

The pyrimidine ring system is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold." Its presence as a fundamental component of nucleic acids (cytosine, thymine, and uracil) has made it an evolutionarily optimized template for molecular recognition in biological systems. This inherent biocompatibility and versatile chemical functionality have led to the development of numerous FDA-approved drugs across a wide therapeutic spectrum.[1][2] Among the vast family of pyrimidine-based compounds, the 2-aminopyrimidin-4(1H)-one core is of particular interest.

This guide focuses specifically on derivatives of this compound. The strategic placement of halogen atoms—a bromine at the C-5 position and a chlorine at the C-6 position—is not arbitrary. These substitutions serve as critical handles for synthetic elaboration and profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates binding affinity to biological targets and overall pharmacological activity. As we will explore, this specific scaffold has emerged as a versatile platform for developing potent agents with significant antiviral, anticancer, and kinase inhibitory properties. This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of these promising derivatives.

Synthetic Strategies: Building the Molecular Framework

The biological evaluation of any chemical series is fundamentally reliant on the ability to synthesize a diverse library of analogues. The derivatization of the this compound core is achieved through several robust synthetic methodologies, allowing for systematic modification at key positions to probe the structure-activity landscape.

The choice of synthetic route is dictated by the desired position for substitution. For instance, modifying the C-6 position is often a primary objective to explore interactions within the active sites of target proteins. A highly effective and regioselective method involves a lithiation-substitution protocol. This approach allows for the precise introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heteroaromatic systems, providing a powerful tool for optimizing potency and selectivity. Alternatively, nucleophilic aromatic substitution reactions on di- or tri-halogenated pyrimidine precursors are commonly employed to introduce amino or alkoxy groups.[3][4]

Below is a generalized workflow illustrating the synthetic logic for creating a library of these derivatives.

Caption: Generalized workflow for the synthesis of C-6 substituted derivatives.

Protocol: Regioselective Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones

This protocol is a representative example adapted from methodologies described in the literature for modifying the C-6 position. The rationale for protecting the C-2 amino group is to prevent it from interfering with the subsequent metallation step, thereby ensuring high regioselectivity at the C-6 methyl group.

Step 1: Protection of the Amino Group

-

To a solution of 2-amino-6-methyl-4(3H)-pyrimidinone (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et3N, 2.0 eq).

-

Add di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and stir the mixture at 40 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the N-Boc protected intermediate.

Step 2: Lithiation and C-6 Substitution

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C. This step generates the lithiated species.

-

Add the desired electrophile (e.g., an alkyl halide or aryl halide, 1.5 eq) to the mixture and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum. Purify the crude product via column chromatography.

Step 3: Bromination and Deprotection

-

Dissolve the C-6 substituted intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and stir at room temperature. The bromine will selectively add at the C-5 position.

-

Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

-

The Boc protecting group is often cleaved under the reaction conditions or during workup. If not, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinone derivative.

Key Biological Activities and Mechanisms of Action

The true value of the this compound scaffold lies in its broad and potent biological activity. Derivatives have been extensively evaluated in several key therapeutic areas.

Antiviral Activity

Pyrimidine analogues have long been a fertile ground for the discovery of antiviral agents, with their ability to interfere with viral replication machinery.[5][6] A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position were synthesized and evaluated for their antiviral activity. While some of these compounds demonstrated activity against a range of viruses, a critical field insight was that their efficacy was often observed at concentrations close to their cytotoxic threshold. This highlights a common challenge in drug development: achieving a sufficient therapeutic window.

Interestingly, one of the lead compounds in this class, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, was found to possess an intriguing spectrum of immunomodulatory activity, which may be a contributing factor to its overall antiviral and antitumor effects. This dual mechanism—direct antiviral action and host immune modulation—represents a highly desirable profile for an antiviral therapeutic.

Table 1: Representative Antiviral Activity of Pyrimidine Derivatives

| Compound ID | Virus Strain | EC50 (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Derivative A | Influenza A | 0.05 | >100 | >2000 |

| Derivative B | Influenza B | 0.02 | >100 | >5000 |

| Derivative C | HCoV-229E | 1.2 | >25 | >20.8 |

| Derivative D | HCoV-229E | 0.9 | >25 | >27.8 |

Note: Data is representative of activities found for various pyrimidine scaffolds in the literature to illustrate typical evaluation metrics.[7][8]

Anticancer and Kinase Inhibitory Activity

The most extensively documented and perhaps most promising application of 2-aminopyrimidine derivatives is in oncology. Several highly successful anticancer drugs, including imatinib and palbociclib, are built upon this core structure.[3]

Mechanism of Action: ATP-Competitive Kinase Inhibition The primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases become dysregulated or hyperactivated. The 2-aminopyrimidine scaffold is a bioisostere of the adenine ring of ATP (adenosine triphosphate), the universal energy currency that kinases use to phosphorylate their substrates.[9] This structural mimicry allows these derivatives to fit into the ATP-binding pocket of a kinase, preventing the binding of ATP and thereby blocking the downstream signaling cascade that drives cancer progression.[1][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one, a substituted pyrimidinone of interest in drug discovery. Recognizing the scarcity of direct experimental data for this specific molecule, we present a robust, protocol-driven approach to predict its potential biological targets and characterize its interactions using state-of-the-art computational methodologies. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for molecular docking, molecular dynamics simulations, binding free energy calculations, and ADME/Tox profiling. By leveraging established protocols and applying them to plausible protein targets, this guide serves as a self-validating system for the computational evaluation of novel small molecules.

Introduction: The Rationale for In Silico First Approaches

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process. For novel chemical entities such as this compound, where empirical data is sparse, computational methods provide a critical first look into potential bioactivity. The pyrimidinone scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This inherent potential of the core structure justifies a thorough in silico investigation to generate testable hypotheses and guide future experimental work.

This guide will utilize a hypothesis-driven approach, selecting two well-validated drug targets, Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2), as illustrative examples for the in silico workflow. The choice of these targets is informed by the known activities of other pyrimidine derivatives.[1][2] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[3] COX-2 is a central enzyme in the inflammatory cascade, and its selective inhibition is a cornerstone of anti-inflammatory therapy.[4][5]

Our exploration will be grounded in the principles of scientific integrity, providing not just a sequence of commands, but the causal reasoning behind each step, ensuring a transparent and reproducible workflow.

The In Silico Workflow: A Conceptual Overview

The computational pipeline detailed in this guide follows a logical progression from broad, rapid screening to more computationally intensive and precise analyses. This multi-step approach allows for the efficient filtering of hypotheses and the detailed characterization of the most promising interactions.

Figure 1: A high-level overview of the in silico modeling workflow.

Part I: Ligand and Target Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the small molecule ligand and the protein targets.

Ligand Preparation: From 2D Structure to 3D Conformation

Protocol 3.1.1: Ligand Structure Generation and Optimization

-

2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher, draw the 2D structure of this compound.

-

3D Structure Generation: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in. Alternatively, online tools like the National Cancer Institute's Online SMILES Translator can be used.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A geometry optimization (energy minimization) must be performed using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP functional and a 6-31G* basis set for higher accuracy). This can be accomplished using software like Avogadro, Gaussian, or ORCA.

-

File Format Conversion: The optimized ligand structure should be saved in a format compatible with docking and simulation software, typically .mol2 or .pdbqt. Open Babel is an excellent tool for file format conversion.

Target Identification and Preparation

For this guide, we have selected CDK2 and COX-2 as our targets. The following protocol outlines the steps to prepare these proteins for docking.

Protocol 3.2.1: Protein Target Preparation

-

PDB Structure Retrieval: Download the crystal structures of human CDK2 (e.g., PDB ID: 1HCK) and murine COX-2 (e.g., PDB ID: 1CX2) from the RCSB Protein Data Bank.[6][7] It is advisable to select a high-resolution structure with a co-crystallized ligand, as this can help define the binding site.

-

Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to be critical for binding. The co-crystallized ligand should also be removed to create a vacant binding site for docking. Tools like UCSF Chimera or PyMOL are well-suited for this task.

-

Addition of Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds. Most molecular modeling software, including AutoDockTools, has functionalities for adding hydrogens.[8]

-

Assigning Partial Charges: Assign partial charges to all atoms in the protein. This is essential for calculating electrostatic interactions. The Gasteiger charge calculation method is commonly used for this purpose.

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Part II: Molecular Docking - Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.

Protocol 4.1.1: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a search space (grid box) that encompasses the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

Running the Docking Simulation: Use AutoDock Vina to perform the docking calculation. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

-

Analysis of Docking Results: Visualize the top-ranked docking poses in the context of the protein's active site using PyMOL or UCSF Chimera. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Phe80, Asp145 |

| COX-2 | 1CX2 | -7.9 | Arg120, Tyr355, Ser530, Val523 |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.

Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.

Figure 2: A generalized workflow for molecular dynamics simulation.

Protocol 5.1.1: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Topology Generation: Generate a topology file for the protein-ligand complex using a force field such as CHARMM36 or AMBER. The ligand will require parameterization, which can be done using servers like CGenFF.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Part IV: Binding Free Energy Calculation - Quantifying Binding Strength

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the thermodynamics of the system. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.[9][10][11]

Protocol 6.1.1: MM/PBSA Binding Free Energy Calculation

-

Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

-

Molecular mechanics energy (van der Waals and electrostatic interactions).

-

Polar solvation energy (calculated using the Poisson-Boltzmann equation).

-

Non-polar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Table 2: Hypothetical Binding Free Energy Results

| System | ΔG_bind (kcal/mol) |

| CDK2 - Ligand | -25.8 ± 3.2 |

| COX-2 - Ligand | -18.5 ± 4.1 |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.

Part V: In Silico ADME/Tox Prediction - Assessing Drug-Likeness and Safety

A potent molecule is not necessarily a good drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[12][13]

Protocol 7.1.1: ADME/Tox Prediction

-

Input Ligand Structure: Use the optimized 3D structure of the ligand.

-

Utilize Prediction Tools: Employ online web servers or standalone software to predict various ADMET properties. Some commonly used tools include SwissADME, pkCSM, and Toxtree.[13][14]

-

Analyze Key Properties: Evaluate properties such as:

-

Lipinski's Rule of Five: To assess drug-likeness.

-

Aqueous Solubility: Important for absorption.

-

Blood-Brain Barrier Permeability: Relevant for CNS-targeting drugs.

-

CYP450 Inhibition: To predict potential drug-drug interactions.

-

Hepatotoxicity and Carcinogenicity: To identify potential safety liabilities.

-

Table 3: Hypothetical In Silico ADME/Tox Profile

| Property | Predicted Value | Assessment |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| BBB Permeability | Low | Unlikely to cross BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable |

| Carcinogenicity | Non-carcinogen | Favorable |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.

Conclusion: Synthesizing In Silico Evidence into Actionable Insights

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico evaluation of this compound. By systematically applying molecular docking, molecular dynamics simulations, binding free energy calculations, and ADME/Tox profiling, researchers can generate valuable, data-driven hypotheses about the potential biological activity and druggability of this and other novel compounds. The protocols provided herein are designed to be self-validating, with each step building upon the last to provide a more refined and accurate picture of the molecule's behavior. The ultimate goal of this in silico-first approach is to guide and prioritize experimental studies, thereby accelerating the path to the discovery of new and effective therapeutics.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]

-

GROMACS Tutorial: Protein-Ligand Complex. (n.d.). Retrieved January 23, 2026, from [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024, September 21). Retrieved January 23, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 23, 2026, from [Link]

-

5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. (2019, June 24). Retrieved January 23, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 23, 2026, from [Link]

-

1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2 - RCSB PDB. (n.d.). Retrieved January 23, 2026, from [Link]

-

1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. (1997, December 24). Retrieved January 23, 2026, from [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC - NIH. (2020, September 15). Retrieved January 23, 2026, from [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC - NIH. (2015, April 3). Retrieved January 23, 2026, from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cyclooxygenase-2 - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach - RSC Publishing. (2023, November 17). Retrieved January 23, 2026, from [Link]

-

1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide - RCSB PDB. (n.d.). Retrieved January 23, 2026, from [Link]

-

Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5). Retrieved January 23, 2026, from [Link]

-

(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6). Retrieved January 23, 2026, from [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. (n.d.). Retrieved January 23, 2026, from [Link]

-

Crystal structure of cyclin-dependent kinase 2 - PubMed. (1993, June 17). Retrieved January 23, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). Retrieved January 23, 2026, from [Link]

-

An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing). (2020, April 17). Retrieved January 23, 2026, from [Link]

-

Cross-Docking of Inhibitors into CDK2 Structures. 1 | Journal of Chemical Information and Modeling - ACS Publications. (2008, March 7). Retrieved January 23, 2026, from [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18). Retrieved January 23, 2026, from [Link]

-

COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved January 23, 2026, from [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved January 23, 2026, from [Link]

-

1B38: HUMAN CYCLIN-DEPENDENT KINASE 2 - RCSB PDB. (1998, December 23). Retrieved January 23, 2026, from [Link]

-

(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - Frontiers. (2019, April 23). Retrieved January 23, 2026, from [Link]

-

Tutorial: Docking of CDK2 Inhibitors - UC Santa Barbara. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cyclooxygenase - Proteopedia, life in 3D. (2024, January 21). Retrieved January 23, 2026, from [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (2025, October 6). Retrieved January 23, 2026, from [Link]

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Estimation of Bond Free Energy with Gmx_Mmpbsa in Ndm-1 Complexes. (2024, October 18). Retrieved January 23, 2026, from [Link]

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. instem.com [instem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. m.youtube.com [m.youtube.com]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peng-lab.org [peng-lab.org]

- 11. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

- 14. jscimedcentral.com [jscimedcentral.com]

The Versatile Scaffold: An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one and its Analogs in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the synthetic versatility and medicinal chemistry applications of the 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one core and its analogs. As a privileged scaffold, this pyrimidinone derivative offers a unique combination of reactive sites, enabling the generation of diverse molecular libraries for drug discovery. We will explore its synthesis, reactivity, and the biological activities of its derivatives, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The 2-Aminopyrimidinone Core: A Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The 2-aminopyrimidine moiety, in particular, is a significant pharmacophore responsible for the biological activity of a wide array of analogs.[2] This is evident in approved drugs like Imatinib and Abemaciclib, which feature this critical structural motif.[3] The inherent ability of the 2-aminopyrimidine scaffold to participate in various biological interactions, such as hydrogen bonding, makes it a highly attractive starting point for the design of novel therapeutics.[4]

The subject of this guide, this compound and its close analogs, builds upon this foundation by incorporating key halogen substituents. The bromine atom at the 5-position and the chlorine atom at the 6-position not only influence the electronic properties of the pyrimidine ring but also serve as versatile handles for further chemical modifications, paving the way for extensive structure-activity relationship (SAR) studies.

Strategic Synthesis of 2-Amino-5-bromo-6-substituted-pyrimidin-4(1H)-ones

A robust and regioselective synthetic strategy is paramount for exploring the chemical space around the 2-amino-5-bromopyrimidin-4(1H)-one core. A highly effective method involves a regioselective lithiation-substitution protocol, followed by bromination.[5] This approach allows for the introduction of a wide variety of substituents at the C-6 position, a key vector for SAR exploration.

General Synthetic Scheme

The overall synthetic workflow can be conceptualized as a multi-step process, starting from a readily available precursor and culminating in the desired halogenated pyrimidinone.

Caption: Synthetic workflow for C6-substituted pyrimidinones.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog, 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one.[5]

Step 1: Boc Protection of 2-Amino-6-methyl-4(3H)-pyrimidinone

-

Rationale: The Boc (tert-butyloxycarbonyl) group protects the exocyclic amino group, preventing it from interfering with the subsequent lithiation step. This ensures the regioselective deprotonation of the C6-methyl group.

-

Procedure:

-

To a solution of 2-amino-6-methyl-4(3H)-pyrimidinone (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the mixture at 40 °C for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

-

Step 2: Regioselective Lithiation and Alkylation

-

Rationale: n-Butyllithium (n-BuLi) is a strong base that selectively deprotonates the C6-methyl group of the Boc-protected pyrimidinone. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile, in this case, an alkyl halide, to introduce the desired substituent at the C6 position. The use of anhydrous THF and an inert atmosphere (dry N₂) is crucial to prevent quenching of the highly reactive organolithium species.

-

Procedure:

-

Suspend the Boc-protected pyrimidinone (1.0 eq) in dry THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add n-BuLi (3.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and quench with the desired electrophile (e.g., propyl iodide, 1.5 eq) dissolved in dry THF.

-

Stir at room temperature for 30 minutes.

-

Quench the reaction by adding a cold saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Boc Deprotection

-

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group, restoring the free amino group.

-

Procedure:

-

Dissolve the crude product from the previous step in a mixture of TFA and dichloromethane (DCM) (2:8).

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure and neutralize the residue with a base.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-amino-6-propylpyrimidin-4(3H)-one.

-

Step 4: Bromination

-

Rationale: Elemental bromine in glacial acetic acid is an effective electrophilic brominating agent for electron-rich aromatic and heteroaromatic rings. The pyrimidinone ring is sufficiently activated to undergo regioselective bromination at the C5 position.

-

Procedure:

-

Suspend 2-amino-6-propylpyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.

-

Add bromine (1.1 eq) dropwise and stir at room temperature for 30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the solid residue with water to obtain the final product, 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one.

-

Characterization Data for 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one: [5]

| Parameter | Value |

| Appearance | Light brown solid |

| Yield | 88% |

| Melting Point | 200–202 °C |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 0.93 (t, J = 7.2 Hz, 3H, CH₃), 1.54–1.66 (m, 2H, CH₂), 2.54 (t, J = 7.2 Hz, 2H, CH₂), 7.29 (br, 2H, D₂O exchangeable, NH₂) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 13.3, 20.1, 35.4, 98.9, 152.0, 157.3 |

| MS (m/z) | 232 and 234 (M⁺+1) |

Medicinal Chemistry Applications and Structure-Activity Relationships

The 2-amino-5-bromo-6-substituted-pyrimidin-4(1H)-one scaffold has demonstrated significant potential in various therapeutic areas, primarily driven by its antiviral and immunomodulatory properties. Furthermore, the broader class of 2-aminopyrimidines is well-established for its kinase inhibitory activity, suggesting a promising avenue for the development of targeted cancer therapies.

Antiviral and Immunomodulatory Activity

A series of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones have been synthesized and evaluated for their antiviral activity.[5] While some derivatives displayed activity against various virus strains, this was often observed at concentrations close to their toxicity threshold.[5] The parent compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, has been reported to induce interferon in animal models.[5] However, its clinical development was hampered by toxicity issues.[5]

Subsequent studies on analogs, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, revealed enhanced interferon-inducing antiviral potency and a more favorable toxicity profile.[5] This compound also exhibited intriguing immunomodulatory activity, which may contribute to its antiviral and antitumor effects.[5]

Structure-Activity Relationship (SAR) for Antiviral Activity: [5]

| Compound | R Group at C6 | Antiviral Activity |

| 14a | Propyl | Moderate |

| 14b | Butyl | Moderate |

| 14c | Pentyl | Moderate |

| 14d | Phenethyl | Moderate |

The SAR for antiviral activity within this series is relatively flat, with various alkyl and arylalkyl substituents at the C6 position conferring moderate activity. This suggests that the core pyrimidinone scaffold is the primary driver of the observed biological effect, with the C6 substituent potentially influencing physicochemical properties such as solubility and cell permeability.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[6] The amino group at the C2 position and the pyrimidine ring nitrogens can form key hydrogen bond interactions with the hinge region of the kinase active site. This has led to the development of numerous 2,4-diaminopyrimidine derivatives as potent kinase inhibitors.[7][8]

While specific kinase inhibition data for this compound is not extensively reported in the public domain, the structural features of this core strongly suggest its potential as a starting point for the design of novel kinase inhibitors. The chlorine atom at the C6 position can be displaced by various nucleophiles, allowing for the introduction of diverse side chains that can target specific regions of the kinase active site.

Hypothetical Kinase Inhibitor Design Strategy:

Caption: Workflow for designing kinase inhibitors.

Wnt Signaling Pathway Inhibition

Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[9] Dysregulation of this pathway is implicated in various diseases, including cancer. The identified compounds specifically inhibited the pathway with minimal cellular toxicity.[9] While the exact analogs of this compound were not reported in this study, it highlights another promising therapeutic avenue for this scaffold. Further investigation is warranted to explore the potential of this core in modulating the Wnt signaling pathway.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the proven biological activities of the broader 2-aminopyrimidine class, makes it an attractive core for medicinal chemistry campaigns.

Future research should focus on:

-

Exploring a wider range of substituents at the C6 position: The displacement of the chlorine atom with a diverse set of nucleophiles will be key to unlocking the full potential of this scaffold.

-

Comprehensive kinase profiling: Screening libraries of analogs against a broad panel of kinases will likely identify novel and potent inhibitors.

-

Mechanistic studies: Elucidating the precise molecular mechanisms of action for the observed antiviral, immunomodulatory, and potential anticancer activities will be crucial for rational drug design.

-

Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for their successful clinical development.

References

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. ([Link])

-

Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. ([Link])

-

Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. ([Link])

-

Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. ([Link])

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ([Link])

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ([Link])

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. ([Link])

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ([Link])

-

Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. ([Link])

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ([Link])

-

Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ([Link])

-

Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. ([Link])

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ([Link])

-

Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ([Link])

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. ()

-

Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. ([Link])

-

2-Aminopyrimidine derivatives as anticancer drugs. ([Link])

-

Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. ([Link])

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ([Link])

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ([Link])

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. ([Link])

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ([Link])

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ([Link])

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyrimidinone Intermediate

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Its strategic value lies in the differential reactivity of its two halogen substituents, the bromine at the C5 position and the chlorine at the C6 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for sequential and site-selective functionalization of the pyrimidine core[1][2]. This feature makes it an invaluable building block for the synthesis of complex molecular architectures and for the rapid generation of compound libraries in the pursuit of novel therapeutic agents. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its application as a versatile intermediate in key cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and adaptable, providing a strong foundation for researchers to explore the chemical space around this privileged scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source/Notes |

| CAS Number | 55740-64-2 | [3] |

| Molecular Formula | C₄H₃BrClN₃O | Calculated |

| Molecular Weight | 224.45 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Expected based on similar compounds |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related structures |

| Melting Point | >250 °C (decomposes) | Typical for highly substituted pyrimidinones |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 2-amino-4,6-dihydroxypyrimidine (isocytosine). The first step involves a chlorination reaction to introduce the chloro substituent at the 6-position, followed by a selective bromination at the 5-position.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 2-Amino-6-chloropyrimidin-4(1H)-one

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine (Isocytosine)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, cautiously add 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic aqueous solution to pH 7-8 with a 2 M NaOH solution while keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-6-chloropyrimidin-4(1H)-one as a solid.

Protocol 2: Synthesis of this compound

This protocol employs N-bromosuccinimide for the selective bromination of the pyrimidinone ring at the C5 position.

Materials:

-

2-Amino-6-chloropyrimidin-4(1H)-one

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Suspend 2-amino-6-chloropyrimidin-4(1H)-one (1.0 eq) in glacial acetic acid.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual acetic acid and succinimide.

-

Dry the product under vacuum to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C5-Br and C6-Cl bonds is the cornerstone of this intermediate's utility. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this position while retaining the C-Cl bond for subsequent transformations.

Caption: Selective functionalization at the C5-Br position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The following protocol is a general guideline for the coupling of aryl- and heteroarylboronic acids with this compound.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling at the C5-Position

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Schlenk flask or microwave vial

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-aryl-6-chloropyrimidin-4(1H)-one derivative.

Causality and Optimization:

-

Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃[2].

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation[4]. Carbonates are generally effective, with Cs₂CO₃ often providing superior results for less reactive substrates.

-

Solvent System: The use of a water/organic solvent biphasic system is common, as it helps to dissolve both the organic starting materials and the inorganic base.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5-position and a terminal alkyne, a valuable transformation for introducing a linear, rigid linker into a molecule[5][6].

Protocol 4: Sonogashira Coupling at the C5-Position

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq).

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to afford the 2-amino-5-alkynyl-6-chloropyrimidin-4(1H)-one product.

Causality and Optimization:

-

Dual Catalysis: The Sonogashira reaction typically relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center[7].

-

Base Role: The amine base serves both to neutralize the HBr generated during the reaction and as a solvent.

-

Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a different choice of palladium catalyst, ligand, and a stronger base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5-position[8].

Protocol 5: Buchwald-Hartwig Amination at the C5-Position

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2 - 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 2,5-diamino-6-chloropyrimidin-4(1H)-one derivative.

Causality and Optimization:

-

Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often rate-limiting. The optimal ligand may vary depending on the specific amine substrate.

-

Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for good yields.

Conclusion

This compound serves as a highly adaptable and strategically valuable intermediate for the synthesis of diverse pyrimidine-based compounds. The ability to perform selective cross-coupling reactions at the C5-position opens up a vast chemical space for exploration in drug discovery and materials science. The protocols provided herein offer a solid and reliable foundation for the synthesis and application of this versatile building block. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

-

Hoffman, J. E., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. Available at: [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 743. Available at: [Link]

- Google Patents. US9701762B2 - Hybrid photoinitiators.

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

- Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Available at: [Link]

-

Sci-Hub. An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. US3406140A - Polyurethane composition containing an epoxy compound as a stabilizer.

- Google Patents. EP0569421B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives.

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

-

ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

-

CAS.org. Patent Kind Codes for CAS Basic & Patent Family Members. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Noripurum (EVT-1785199) | 79173-09-4 [evitachem.com]

- 4. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note & Protocol: N-alkylation of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, a key intermediate in the synthesis of various biologically active compounds. N-alkylated pyrimidinones are foundational scaffolds in medicinal chemistry, and precise control over their synthesis is paramount. This guide elucidates the mechanistic principles governing the reaction, with a particular focus on achieving high regioselectivity. Two robust protocols are presented, employing different base/solvent systems—Potassium Carbonate in DMF and Sodium Hydride in DMF—to accommodate varying laboratory resources and substrate requirements. The causality behind experimental choices, comprehensive characterization methods, and critical safety considerations are discussed to ensure reliable and safe execution.

Introduction and Mechanistic Rationale

The pyrimidinone core is a privileged structure in drug discovery, appearing in a multitude of therapeutic agents. The functionalization of this scaffold via N-alkylation is a critical step in modulating the pharmacological properties of the final compound, such as solubility, cell permeability, and target binding affinity. The substrate, this compound, presents a unique challenge due to the presence of multiple potential nucleophilic sites: the two ring nitrogens (N1 and N3) and the exocyclic amino group. Furthermore, the pyrimidinone exists in tautomeric equilibrium, which can also lead to O-alkylation.

The primary objective of this protocol is to selectively introduce an alkyl group at the N1 position. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The initial and most critical step is the deprotonation of the pyrimidinone ring by a suitable base to generate a pyrimidinate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).

Regioselectivity Determinants: The choice of base and solvent is crucial for controlling the site of alkylation.

-

Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the pyrimidinone N-H bond, which is the most acidic proton. Strong bases like Sodium Hydride (NaH) are highly effective.[1][2] Weaker bases like Potassium Carbonate (K2CO3) can also be used, often requiring higher temperatures to drive the reaction.[3][4]

-